

Technical Guide: E-3-(METHYL PHENYL AMINO)-2-PROPENAL

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Compound of Interest

Compound Name: **E-3-(METHYL PHENYL AMINO)-2-PROPENAL**

Cat. No.: **B087139**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3-(METHYL PHENYL AMINO)-2-PROPENAL, with the CAS Number 34900-01-1, is an organic compound that belongs to the class of enaminones.^{[1][2]} Its structure, featuring a propenal backbone with a methyl phenyl amino group, makes it a subject of interest in synthetic chemistry and potentially as an intermediate in the development of more complex molecules. This guide provides a summary of the available technical data for this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **E-3-(METHYL PHENYL AMINO)-2-PROPENAL**.

Property	Value	Source
CAS Number	34900-01-1	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₁ NO	[2] [3] [4]
Molecular Weight	161.20 g/mol	[1] [2] [3]
IUPAC Name	(E)-3-(N-methylanilino)prop-2-enal	[2] [3]
Synonyms	trans 3-(N-Methylanilino)acrolein, (E)-3-(methyl(phenyl)amino)acrylaldehyde	[2] [3] [4]
Melting Point	40-43 °C	[2]
Boiling Point	255.6 °C at 760 mmHg	[2]
Density	1.064 g/cm ³	[2]
Flash Point	92.1 °C	[2]
InChI Key	YLMOTKLYENPQLK-VMPITWQZSA-N	[1] [2] [4]
Canonical SMILES	CN(C=CC=O)C1=CC=CC=C1	[2]

Quantitative Data

Publicly available quantitative data on the biological activity of **E-3-(METHYL PHENYL AMINO)-2-PROPENAL** is limited. The following table includes available toxicological data.

Data Point	Value	Species	Test Guideline	Source
Acute Oral Toxicity (LD50)	> 300 - < 2,000 mg/kg	Rat	OECD Guideline 423	[5]
Acute Inhalation Toxicity (LC50)	2.002 mg/l (4 h)	Rat	OECD Guideline 403	[5]
Acute Dermal Toxicity (LD50)	> 5,000 mg/kg	Rat	OECD Guideline 402	[5]

Assessment of Acute Toxicity: The compound is considered to have moderate toxicity after single ingestion and short-term inhalation, and it is virtually nontoxic after a single skin contact.

[\[5\]](#)

Mutagenicity and Carcinogenicity: Mutagenicity tests have indicated no genotoxic potential.[\[5\]](#) Animal studies on individual components have not shown any indication of a carcinogenic effect.[\[5\]](#)

Experimental Protocols

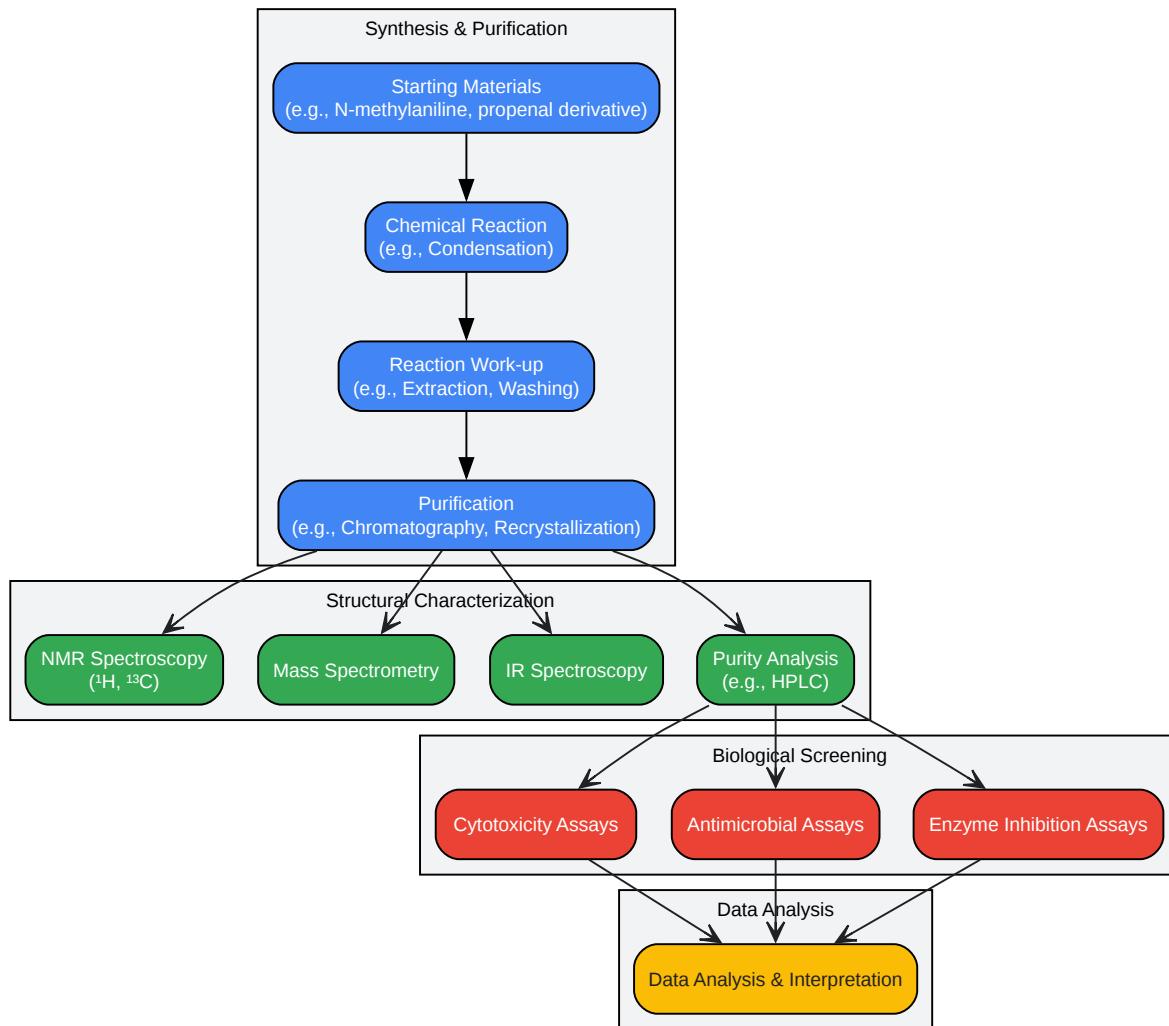
Detailed experimental protocols for the synthesis or biological evaluation of **E-3-(METHYL PHENYL AMINO)-2-PROPENAL** are not extensively documented in publicly accessible literature. However, a general synthetic approach for similar enal compounds can be inferred.

General Synthesis Approach:

The synthesis of substituted propenals often involves the condensation of an appropriate amine with a suitable carbonyl compound. For **E-3-(METHYL PHENYL AMINO)-2-PROPENAL**, a plausible synthetic route would involve the reaction of N-methylaniline with a three-carbon aldehyde synthon, such as malondialdehyde or a protected equivalent, under conditions that favor the formation of the E-isomer.

General Workflow for Characterization and Evaluation:

The following diagram illustrates a general workflow for the synthesis, purification, and initial biological screening of a compound like **E-3-(METHYL PHENYL AMINO)-2-PROPENAL**.



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A generalized workflow for synthesis and initial evaluation.

Signaling Pathways

There is no direct evidence in the reviewed literature linking **E-3-(METHYL PHENYL AMINO)-2-PROPENAL** to specific signaling pathways. Compounds with an α,β -unsaturated aldehyde moiety can exhibit reactivity towards nucleophiles, such as cysteine residues in proteins, which could potentially modulate various biological pathways.^[6] However, without

specific experimental data, any discussion of its interaction with signaling pathways, such as the NF-κB pathway (a common target for anti-inflammatory compounds), would be speculative.

Conclusion

E-3-(METHYL PHENYL AMINO)-2-PROPENAL is a well-characterized small molecule with defined physical and chemical properties. While some toxicological data is available, there is a notable lack of in-depth research into its biological activities and potential applications in drug development. Further investigation is required to elucidate its mechanism of action, identify potential biological targets, and explore its therapeutic potential. The general workflows provided in this guide can serve as a foundation for such future research endeavors.

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